

# A Comparative Guide to the Pharmacological Activity of Mesopram Across Species

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## Compound of Interest

Compound Name: Mesopram

Cat. No.: B1669844

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This guide provides an objective comparison of the pharmacological activity of **Mesopram**, a selective phosphodiesterase 4 (PDE4) inhibitor, across different species. The information is compiled from preclinical studies to assist researchers in evaluating its therapeutic potential and designing future investigations.

## Executive Summary

**Mesopram** (also known as Daxalipram) is a potent anti-inflammatory agent that functions by inhibiting PDE4, a key enzyme in the inflammatory cascade. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ) and interferon-gamma (IFN- $\gamma$ ). Preclinical studies in rodent models of inflammatory diseases, including experimental autoimmune encephalomyelitis (EAE) and colitis, have demonstrated the efficacy of **Mesopram**. This guide synthesizes the available quantitative data on its in vitro activity, in vivo efficacy, and pharmacokinetic profiles to facilitate a cross-species comparison.

## Data Presentation

### In Vitro Activity

Comparative inhibitory activity of **Mesopram** against PDE4 isoforms is crucial for understanding its potency and potential for species-specific effects. While direct comparative IC50 values for **Mesopram** across multiple species are not readily available in the public

domain, the following table presents typical IC50 values for selective PDE4B and PDE4D inhibitors, the primary targets of **Mesopram**.

Compound Class	Target Isoform	IC50 (nM)	Species
Selective PDE4B Inhibitor	PDE4B	15	Not Specified
Selective PDE4D Inhibitor	PDE4D	8	Not Specified

Note: These are representative values for selective PDE4B and PDE4D inhibitors and may not be the exact values for **Mesopram**. Further research is needed to establish species-specific IC50 values for **Mesopram**.

## In Vivo Efficacy

**Mesopram** has shown significant efficacy in rodent models of multiple sclerosis (EAE) and inflammatory bowel disease (colitis).

Experimental Autoimmune Encephalomyelitis (EAE)

Species	Strain	Disease Model	Mesopram Dose	Route	Key Findings	Citation
Rat	Lewis	EAE	Not Specified	Not Specified	Complete suppression of clinical signs of EAE.	<a href="#">[1]</a>
Mouse	SJL	Chronic EAE	Not Specified	Not Specified	Amelioration of clinical symptoms.	<a href="#">[1]</a>
Mouse	SWXJ	Relapsing-remitting EAE	Not Specified	Not Specified	Amelioration of clinical symptoms.	<a href="#">[1]</a>

## Dextran Sulfate Sodium (DSS)-Induced Colitis

A dose-finding study in a preventive model of DSS-induced colitis in BALB/c mice identified an optimal dose for therapeutic benefit.

Species	Strain	Disease Model	Mesopram Dose (mg/kg)	Route	Key Findings	Citation
Mouse	BALB/c	DSS-induced colitis	2, 10, 50	Intraperitoneal (i.p.)	50 mg/kg showed the most significant reduction in clinical score, colon shortening, and histological score.	[2]

## Pharmacokinetics

Detailed pharmacokinetic parameters for **Mesopram** across different species are essential for dose selection and extrapolation to humans. While a comprehensive dataset is not publicly available, the following table outlines the typical parameters that are evaluated.

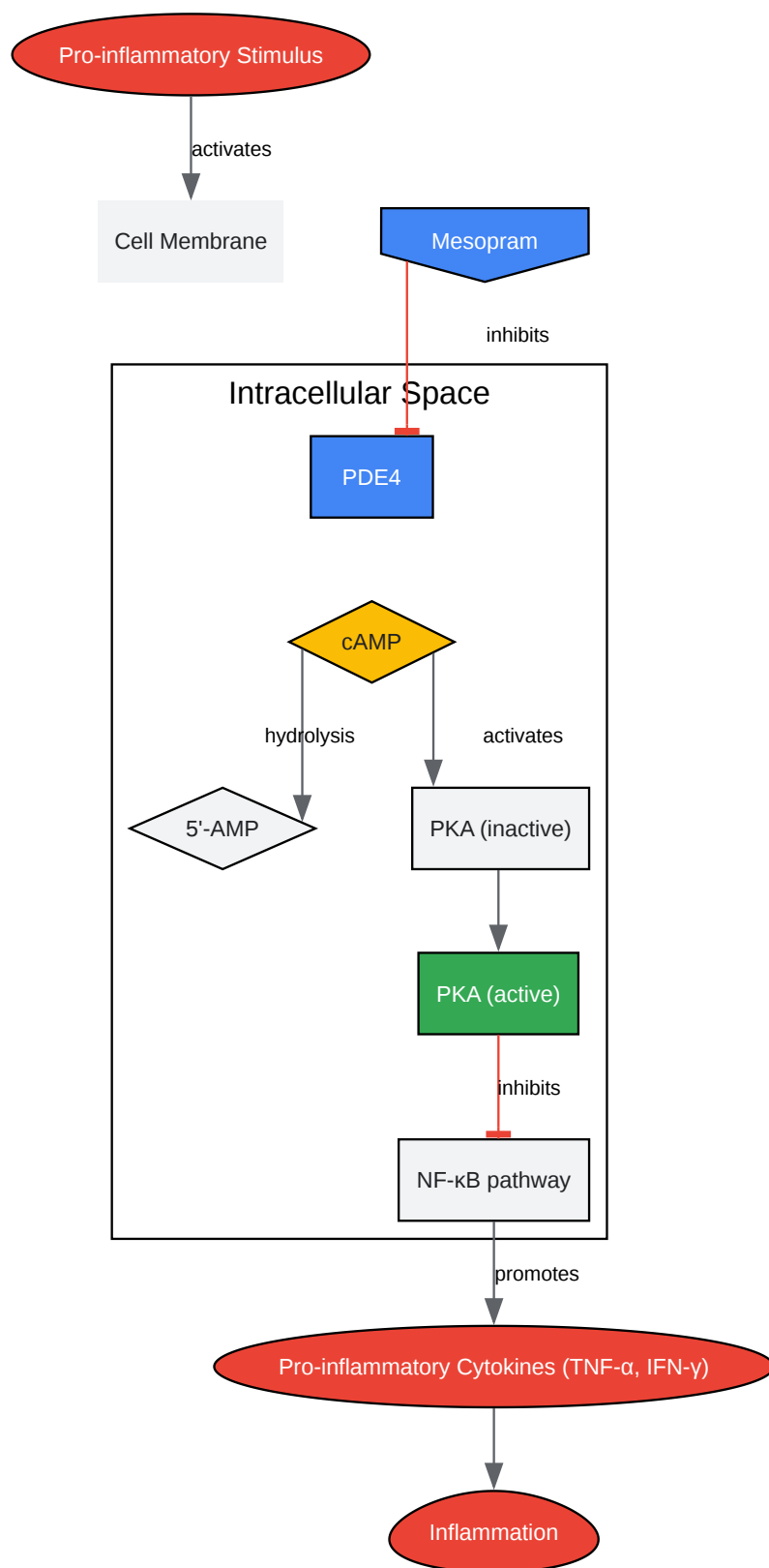
Species	Strain	Dose (mg/kg)	Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t1/2 (h)
Rat	Wistar	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available
Mouse	C57BL/6	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available

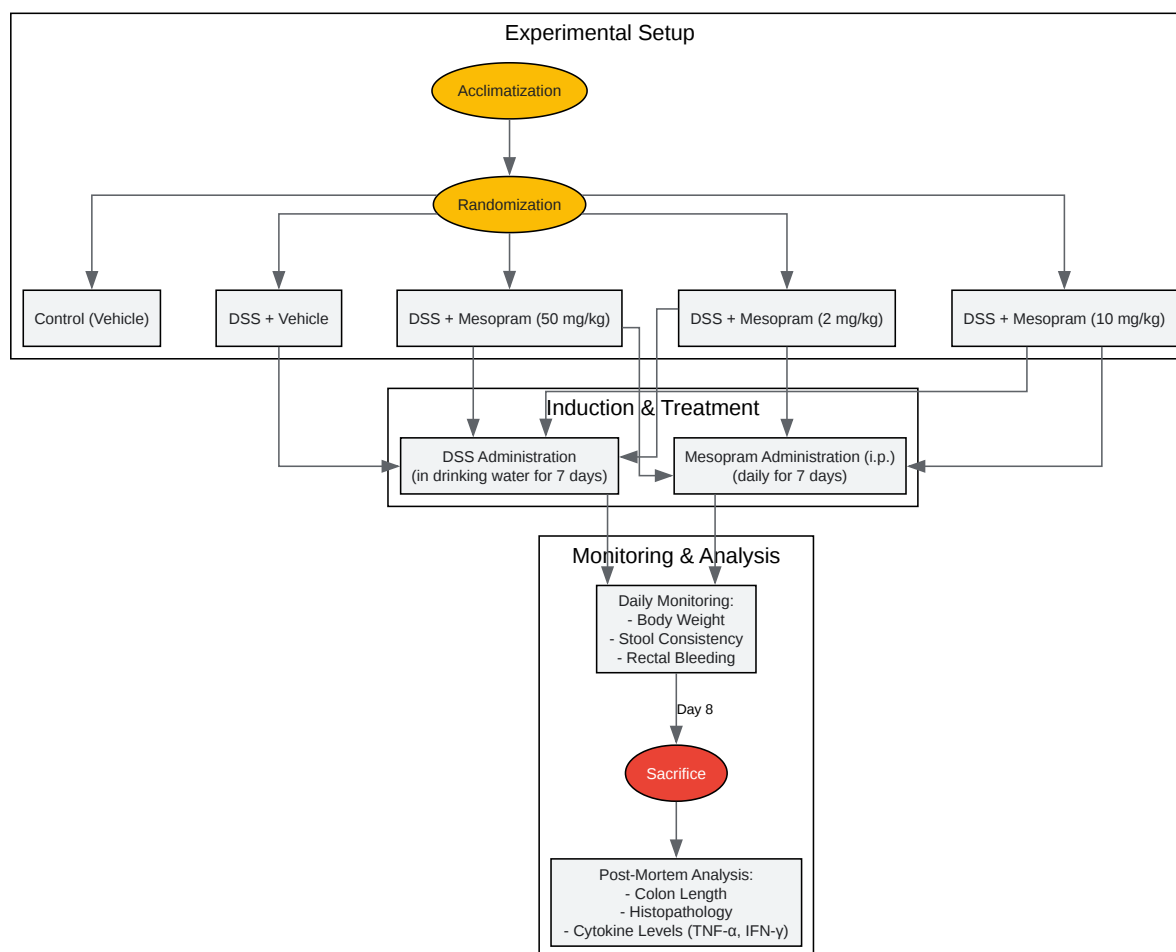
Further studies are required to populate this table with specific pharmacokinetic data for **Mesopram**.

## Experimental Protocols

### PDE4 Signaling Pathway

**Mesopram** exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme. This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and inactivates various downstream targets involved in the inflammatory response, ultimately leading to a reduction in the production of pro-inflammatory cytokines like TNF- $\alpha$  and IFN- $\gamma$ .





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## References

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- 2. Dose-dependent mechanisms relate to nasal tolerance induction and protection against experimental autoimmune encephalomyelitis in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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